Tert-butyl (4-formyl-6-nitropyridin-2-YL)methylcarbamate
Description
Tert-butyl (4-formyl-6-nitropyridin-2-YL)methylcarbamate is an organic compound with the molecular formula C12H15N3O5. It is a derivative of pyridine, featuring a formyl group at the 4-position and a nitro group at the 6-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Properties
Molecular Formula |
C12H15N3O5 |
|---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
tert-butyl N-[(4-formyl-6-nitropyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H15N3O5/c1-12(2,3)20-11(17)13-6-9-4-8(7-16)5-10(14-9)15(18)19/h4-5,7H,6H2,1-3H3,(H,13,17) |
InChI Key |
ZKTSETUQTAZJIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CC(=C1)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (4-formyl-6-nitropyridin-2-YL)methylcarbamate typically involves multi-step organic reactions. One common method starts with the nitration of a pyridine derivative to introduce the nitro group. This is followed by formylation to add the formyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-formyl-6-nitropyridin-2-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming imines or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Ammonia or primary amines in the presence of an acid catalyst.
Major Products
Oxidation: Tert-butyl (4-carboxy-6-nitropyridin-2-YL)methylcarbamate.
Reduction: Tert-butyl (4-formyl-6-aminopyridin-2-YL)methylcarbamate.
Substitution: Various imine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (4-formyl-6-nitropyridin-2-YL)methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Tert-butyl (4-formyl-6-nitropyridin-2-YL)methylcarbamate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-formylpyridin-2-yl)carbamate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Tert-butyl (4-nitropyridin-2-yl)methylcarbamate: Lacks the formyl group, limiting its ability to form imine derivatives.
Tert-butyl (2-chloro-4-formylpyridin-3-yl)carbamate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
